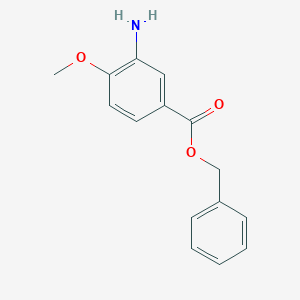

Benzyl 3-amino-4-methoxybenzoate

Description

Benzyl 3-amino-4-methoxybenzoate is a benzoic acid derivative featuring a benzyl ester group, an amino (-NH₂) substituent at the 3-position, and a methoxy (-OCH₃) group at the 4-position of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the construction of complex molecules. For instance, it is used in coupling reactions to form 3-[3-(benzyloxy)benzamido]-4-methoxybenzoic acid derivatives, which are precursors for bioactive compounds . Its synthesis involves Williamson ether synthesis, ester hydrolysis, and amide coupling steps, highlighting its versatility in multistep synthetic pathways .

Properties

CAS No. |

167993-22-8 |

|---|---|

Molecular Formula |

C15H15NO3 |

Molecular Weight |

257.28 g/mol |

IUPAC Name |

benzyl 3-amino-4-methoxybenzoate |

InChI |

InChI=1S/C15H15NO3/c1-18-14-8-7-12(9-13(14)16)15(17)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 |

InChI Key |

PLQYUCHTKRSOPN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The positions and types of substituents on the benzoate ring significantly influence chemical reactivity and physical properties. Key analogs include:

Methyl 4-Benzyloxy-3-Methoxybenzoate

- Structure: Features a 4-benzyloxy and 3-methoxy substituent, differing from the amino group in the target compound.

- The electron-donating methoxy and benzyloxy groups enhance the electron density of the aromatic ring, stabilizing electrophilic substitution reactions .

Methyl Benzoate (CAS 93-58-3)

- Structure : Lacks functional groups beyond the ester moiety.

- Applications: Primarily used as a solvent or flavoring agent due to its simple structure. The absence of amino or methoxy groups limits its utility in advanced synthetic applications compared to the target compound .

Isopropyl Benzoate (CAS 939-48-0)

- Structure : Contains a branched aliphatic ester chain.

- Physicochemical Properties: Increased lipophilicity due to the isopropyl group enhances solubility in nonpolar solvents, contrasting with the polar amino and methoxy groups in Benzyl 3-amino-4-methoxybenzoate .

Theoretical and Computational Comparisons

Computational studies on related triazolone derivatives (e.g., 3-methyl-4-(3-benzyloxy-4-methoxybenzylideneamino)triazol-5-one) reveal that substituents like methoxy and benzyloxy influence Mulliken charges and molecular orbital distributions. For this compound, the amino group introduces a localized positive charge, enhancing hydrogen-bonding capacity and interaction with biological targets, a feature absent in non-amino analogs .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Reactivity: The amino group in this compound enables participation in amide bond formation, critical for drug discovery. Analogous compounds lacking this group require additional functionalization steps .

- Electronic Effects : Methoxy and benzyloxy groups in analogs stabilize transition states in oxidation reactions (ρ = 1.9 in Hammett studies), suggesting similar electron-donating effects could apply to the target compound .

- Regulatory Considerations: Benzoate esters with branched aliphatic chains (e.g., isopropyl benzoate) are generally recognized as safe (GRAS) for industrial use, while amino-substituted derivatives may require stricter toxicological evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.